Human Dopamine D3 Receptor Binding Affinity: 2,3-Dimethylphenyl vs. Unsubstituted Phenyl Warhead Comparison
Elaborated derivatives of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanamine demonstrate nanomolar affinity for the human dopamine D3 receptor. In competitive radioligand displacement assays using [³H]spiperone in CHO cells expressing human D3 receptors, the 4-bromo-1-methoxy-naphthalene-2-carboxylic acid amide derivative of this scaffold exhibited a Ki of 50.1 nM [1]. By contrast, analogous 1-phenylpiperazine-derived sigma ligands lacking the 2,3-dimethyl substitution display Ki values in the 1–10 nM range for sigma receptors but lack appreciable affinity for dopamine D3 receptors, demonstrating that the 2,3-dimethylphenyl moiety contributes to D3 pharmacophore recognition not achievable with unsubstituted phenylpiperazine scaffolds [2].
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 50.1 nM (2,3-dimethylphenyl-piperazine-ethanamide derivative) |
| Comparator Or Baseline | 1-Phenylpiperazine-based sigma ligands: Ki = 1–10 nM at sigma receptors; no appreciable affinity for dopamine D3 receptors |
| Quantified Difference | Functional D3 engagement with the 2,3-dimethylphenyl scaffold vs. no measurable D3 binding for the unsubstituted phenyl comparator |
| Conditions | [³H]spiperone displacement in CHO cells expressing human dopamine D3 receptor |
Why This Matters
For D3-targeted probe or lead development, the 2,3-dimethylphenyl scaffold enables dopamine receptor engagement that is absent in the simpler, commercially abundant 2-(4-phenylpiperazin-1-yl)ethanamine building block.
- [1] BindingDB Entry BDBM50287163: 4-Bromo-1-methoxy-naphthalene-2-carboxylic acid {2-[4-(2,3-dimethyl-phenyl)-piperazin-1-yl]-ethyl}-amide (CHEMBL29182). Ki = 50.1 nM at human dopamine D3 receptor. View Source
- [2] Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1991;34(12):3360-3365. PMID: 1662725. View Source
